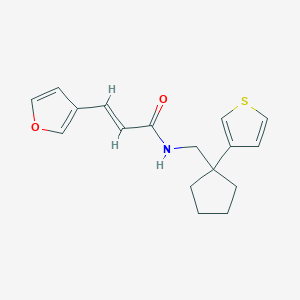

N1-(2-氯苄基)-N2-(3-羟基-3-苯基丙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is not directly detailed in the provided papers. However, a related synthesis process can be inferred from the synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides, which involves the nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides under neutral conditions in chloroform . This suggests that a similar nucleophilic substitution reaction could be employed for the synthesis of N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, potentially using chloroform as a solvent and appropriate amide precursors with electron-donating substituents to influence the efficiency of the reaction.

Molecular Structure Analysis

The molecular structure of N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is not directly reported, but binuclear copper(II) complexes bridged by a related oxalamide ligand have been characterized by single-crystal X-ray diffraction . These complexes feature a cis-chdpoxd3− ligand bridging two copper(II) ions, with distinct polyhedral geometries for each copper ion. This indicates that the oxalamide ligand can act as a bridge in complex metal structures, which could be relevant for the molecular structure analysis of N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide in its potential metal complexes.

Chemical Reactions Analysis

The chemical reactivity of N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is not explicitly discussed in the provided papers. However, the study on N1-Hydroxy-N1,N2-diarylbenzamidines as metal complexing agents suggests that similar compounds can react with metal ions like iron(III) to form colored complexes . This implies that N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide may also have the potential to form complexes with metal ions, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide are not described in the provided papers. However, the properties of related compounds, such as their ability to form supramolecular structures through π–π stacking and hydrogen bonding interactions , and their selective complexation with metal ions in the presence of other ions , provide insights into the potential properties of N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide. These properties could include solubility in organic solvents, potential for forming supramolecular assemblies, and selective metal ion binding, which would be valuable for applications in materials science and coordination chemistry.

科学研究应用

晶体学和结构分析

对 N1-(2-氯苄基)-N2-(3-羟基-3-苯基丙基)草酰胺等类似化合物的研究,例如N-(5-氯-2-羟基苯基)-N′-(3-羟基丙基)草酰胺,已提供了对 N,N′-双(取代)草酰胺化合物结构特征的见解。这些研究强调了分子结构如何通过经典氢键影响三维超分子结构的形成,为材料科学和分子工程提供了潜在的应用 (Wang 等,2016)。

有机合成和催化

该化合物的相关研究促进了新型合成方法和催化的发展。例如,关于从环氧化物合成二草酰胺和单草酰胺的研究引入了操作简单且产率高的新的方法。这对蒽酰胺衍生物和草酰胺的合成有影响,扩大了有机化学家和药物研究可用的工具包 (Mamedov 等,2016)。

聚合物科学

在聚合物科学领域,对可溶型成核剂的研究,如 N1,N1ʹ-(乙烷-1,2-二基)双(N2-苯基草酰胺) (OXA),揭示了它们对聚合物(如聚乳酸)结晶行为的重大影响。这些发现对于改善可生物降解聚合物的机械性能和加工至关重要,从而增强其在环保材料中的应用 (Shen 等,2016)。

环境科学

研究还探讨了类似化合物在受污染水中有机污染物光降解中的作用,证明了这些化学过程在环境修复和污染控制中的潜力。此类研究为污染物降解机制和更有效的水处理方法的设计提供了宝贵的见解 (Safarzadeh-Amiri 等,1997)。

属性

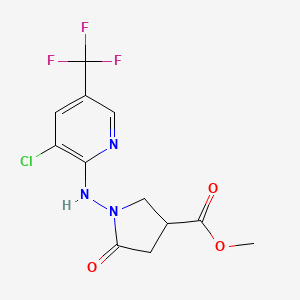

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-(3-hydroxy-3-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c19-15-9-5-4-8-14(15)12-21-18(24)17(23)20-11-10-16(22)13-6-2-1-3-7-13/h1-9,16,22H,10-12H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQHDQUQCIIKLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3010620.png)

![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B3010623.png)

![3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3010626.png)

![3,4-Dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3010628.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3010630.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3010632.png)

![N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3010633.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B3010634.png)

![Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B3010636.png)

![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B3010637.png)